![molecular formula C5H4Cl2N2 B1592385 2-Chloro-4-(chloromethyl)pyrimidine CAS No. 944902-31-2](/img/structure/B1592385.png)
2-Chloro-4-(chloromethyl)pyrimidine
Overview
Description
2-Chloro-4-(chloromethyl)pyrimidine is a synthetic intermediate useful for pharmaceutical synthesis . It undergoes cobalt-catalyzed cross-coupling reaction with aryl halides .
Synthesis Analysis
The synthesis of 2-Chloro-4-(chloromethyl)pyrimidine involves several steps. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .Molecular Structure Analysis
The molecular formula of 2-Chloro-4-(chloromethyl)pyrimidine is C5H4Cl2N2 . The InChI code is 1S/C5H4Cl2N2/c6-3-4-1-2-8-5(7)9-4/h1-2H,3H2 .Chemical Reactions Analysis
2-Chloropyrimidine undergoes cobalt-catalyzed cross-coupling reaction with aryl halides . It also participates in the synthesis of novel bis(2-(pyrimidin-2-yl)ethoxy)alkanes .Physical And Chemical Properties Analysis
2-Chloro-4-(chloromethyl)pyrimidine is a pale yellow to colorless oil . Its molecular weight is 163 g/mol .Scientific Research Applications
Anti-Inflammatory Activities
Pyrimidines, including 2-Chloro-4-(chloromethyl)pyrimidine, display a range of pharmacological effects including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Synthesis of Pyrimidines
2-Chloro-4-(chloromethyl)pyrimidine has been used in the synthesis of functionally vital pyrimidines . An effective and smooth synthesis of these pyrimidines has been reported by 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis .
Hiyama Cross-Couplings
An efficient synthesis of C2-aryl pyrimidine derivatives via Pd-catalyzed Hiyama couplings has been developed . In this process, 2-chloro pyrimidines with electron-donating or electron-withdrawing groups as novel electrophile partners coupled well with trimethoxy (phenyl)silane and vinyltrimethoxysilane in the presence of CuCl and TBAF .
Synthesis of Bis (2- (pyrimidin-2-yl)ethoxy)alkanes
2-Chloropyrimidine has been used in the synthesis of novel bis (2- (pyrimidin-2-yl)ethoxy)alkanes . These compounds have potential applications in various fields of chemistry and biology.
Synthesis of Fluorescent Dyes
2-Chloropyrimidine has been used in the synthesis of 4′- (1,1′- (5- (2-methoxyphenoxy)- [2,2′-bipyrimidine]-4,6-diyl) bis (1 H -pyrazol-3,1-diyl)) dianiline fluorescent dye . This dye can be used in biosensors for protein assay .
Synthesis of Biosensors
2-Chloropyrimidine has been used in the development of biosensors for protein assay . These biosensors have potential applications in medical diagnostics and research.
Mechanism of Action
Target of Action
Pyrimidines, the class of compounds to which 2-chloro-4-(chloromethyl)pyrimidine belongs, are known to have a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Mode of Action
It is known that 2-chloropyrimidine, a related compound, undergoes cobalt-catalyzed cross-coupling reaction with aryl halides . This suggests that 2-Chloro-4-(chloromethyl)pyrimidine may interact with its targets through similar chemical reactions.
Safety and Hazards
Future Directions
Pyrimidines, including 2-Chloro-4-(chloromethyl)pyrimidine, are known to exist in numerous natural and synthetic forms. They display a range of pharmacological effects and are useful in various fields including pharmaceuticals. Future research may focus on the development of new pyrimidines as anti-inflammatory agents .
properties
IUPAC Name |
2-chloro-4-(chloromethyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c6-3-4-1-2-8-5(7)9-4/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHVCSCFJSKSQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50617061 | |
Record name | 2-Chloro-4-(chloromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50617061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
944902-31-2 | |
Record name | 2-Chloro-4-(chloromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50617061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-(chloromethyl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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